

# Introduction: The Significance of Trifloxystrobin's Abiotic Transformation

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: Trifloxystrobin acid

CAS No.: 252913-85-2

Cat. No.: B3333937

[Get Quote](#)

Trifloxystrobin, a synthetic fungicide from the strobilurin class, is widely utilized in agriculture for its broad-spectrum preventative and curative action against numerous plant diseases.[1][2] Its mode of action involves the inhibition of mitochondrial respiration in fungi by blocking the cytochrome bc1 complex.[2][3] The efficacy and environmental fate of trifloxystrobin are intrinsically linked to its chemical stability. While the parent ester form is biologically active, it is susceptible to degradation in the environment, with hydrolysis being a primary abiotic pathway.[4][5]

This hydrolysis transforms trifloxystrobin into its primary metabolite, (E,E)- $\alpha$ -(methoxyimino)-2-[[[1-[3-(trifluoromethyl)phenyl]ethylidene)amino]oxy]methyl]benzeneacetic acid, commonly known as **trifloxystrobin acid** or by its code CGA 321113.[6][7] Unlike the parent compound, **trifloxystrobin acid** is largely inactive as a fungicide.[8][9] However, it exhibits greater mobility and persistence in soil and aquatic systems, making it a key analyte in environmental monitoring and risk assessment.[6][8][10] Understanding the mechanism, kinetics, and influencing factors of this hydrolysis pathway is therefore critical for researchers in environmental chemistry, regulatory science, and agricultural development. This guide provides a detailed examination of this crucial transformation.

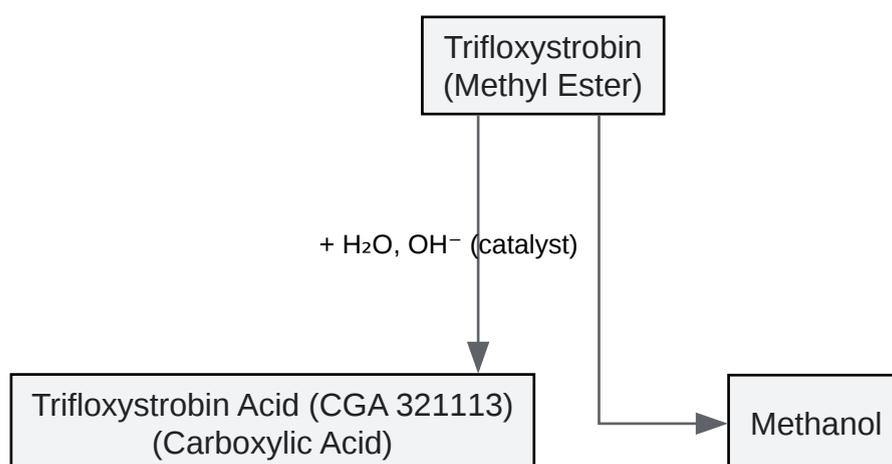
## The Chemical Mechanism: An Alkali-Catalyzed Ester Cleavage

The conversion of trifloxystrobin to **trifloxystrobin acid** is a classic example of ester hydrolysis. The core of the reaction is the nucleophilic attack on the carbonyl carbon of the methyl ester group. In aqueous environments, this process is significantly accelerated by the presence of hydroxide ions ( $\text{OH}^-$ ), making it an alkali-catalyzed reaction.[6][11]

The mechanism proceeds as follows:

- **Nucleophilic Attack:** A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester moiety on the trifloxystrobin molecule.
- **Tetrahedral Intermediate:** This attack forms an unstable tetrahedral intermediate.
- **Leaving Group Departure:** The intermediate collapses, and the methoxy group ( $-\text{OCH}_3$ ) is eliminated as a leaving group, which subsequently abstracts a proton to form methanol ( $\text{CH}_3\text{OH}$ ).
- **Carboxylate Formation:** The primary product is the carboxylate anion of **trifloxystrobin acid**. In the final step, this anion is protonated by water to yield the final carboxylic acid, CGA 321113.

This pathway is the principal route of abiotic degradation in aqueous systems, particularly under neutral to alkaline conditions.[9]



[Click to download full resolution via product page](#)

Caption: The alkali-catalyzed hydrolysis of trifloxystrobin to **trifloxystrobin acid** and methanol.

## Reaction Kinetics and Influencing Factors

The rate of trifloxystrobin hydrolysis is not constant; it is profoundly influenced by environmental factors, most notably pH and temperature. Understanding these relationships is essential for predicting the compound's persistence in different environments.

### The Decisive Role of pH

The pH of the aqueous medium is the most critical factor governing the hydrolysis rate.

- **Acidic Conditions (pH ≤ 5):** Trifloxystrobin is very stable. The hydrolysis half-life can be measured in years, indicating that this degradation pathway is negligible in acidic environments.[\[2\]](#)[\[8\]](#)[\[10\]](#)
- **Neutral Conditions (pH 7):** Hydrolysis occurs at a moderate rate. Reported half-life values are typically in the range of weeks to months.[\[2\]](#)[\[8\]](#)[\[10\]](#)
- **Alkaline Conditions (pH ≥ 9):** The reaction is rapid. The abundance of hydroxide ions significantly accelerates the ester cleavage, reducing the half-life to a matter of hours or days.[\[6\]](#)[\[8\]](#)[\[10\]](#)[\[11\]](#)

This pH dependency underscores why trifloxystrobin is less persistent in alkaline soils and water bodies.

### The Influence of Temperature

As with most chemical reactions, temperature plays a significant role in the kinetics of hydrolysis. An increase in temperature enhances the rate of reaction. Studies have shown that for every 10°C rise in temperature, the rate constant for trifloxystrobin hydrolysis can increase by a factor of 2 to 4.[\[11\]](#) This is a crucial consideration for field dissipation studies, where environmental persistence will vary significantly between cooler and warmer climates.

### Data Summary: Hydrolysis Half-Life (DT<sub>50</sub>)

The following table summarizes the reported half-life (DT<sub>50</sub>) values for trifloxystrobin at various pH levels, clearly illustrating the compound's instability under alkaline conditions.

pH	Temperature (°C)	Half-Life (DT <sub>50</sub> )	Reference(s)
4	Not Specified	Stable	[10]
5	20	8.6 years (3139 days)	[12]
7	20-25	11.4 weeks (80 days)	[2][12]
7	Not Specified	55.2 days	[10]
9	20-25	19.8 - 27 hours (0.8 - 1.1 days)	[6][8][12]
9	Not Specified	0.83 days	[10]

## Experimental Protocol for a Hydrolysis Study

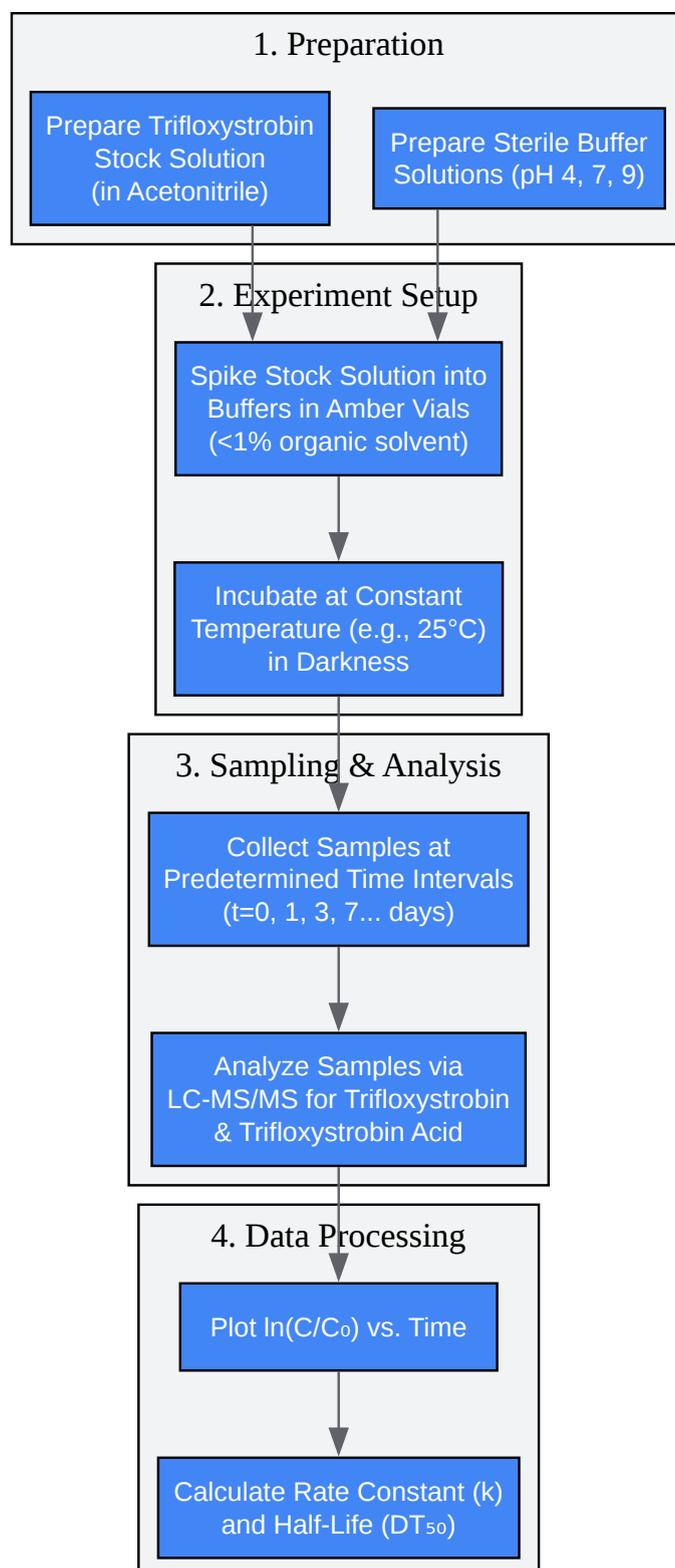
To ensure scientific integrity, a study investigating the hydrolysis of trifloxystrobin must be conducted with rigorous controls. The following protocol outlines a self-validating system for determining hydrolysis rates according to established guidelines (e.g., OECD 111).

### Materials and Reagents

- Analytical standards of Trifloxystrobin ( $\geq 99\%$  purity)
- Analytical standard of **Trifloxystrobin Acid** (CGA 321113)
- HPLC-grade acetonitrile and water
- Sterile aqueous buffer solutions:
  - pH 4 (e.g., acetate buffer)
  - pH 7 (e.g., phosphate buffer)
  - pH 9 (e.g., borate buffer)
- Amber glass vials with PTFE-lined caps
- Calibrated pH meter and thermometer

- Temperature-controlled incubator or water bath
- Analytical balance
- Volumetric flasks and pipettes

## Experimental Workflow



[Click to download full resolution via product page](#)

Caption: A standardized workflow for conducting a trifloxystrobin hydrolysis kinetics study.

## Step-by-Step Methodology

- Preparation: Prepare a concentrated stock solution of trifloxystrobin in acetonitrile. The causality for using acetonitrile is its miscibility with water and its common use as a mobile phase solvent in subsequent analysis.[\[13\]](#)
- Spiking: Add a small aliquot of the stock solution to each buffered solution in amber vials to achieve the desired starting concentration. The total volume of acetonitrile should be kept below 1% to avoid co-solvent effects. The use of amber vials is critical to prevent photodegradation, a known competing degradation pathway for trifloxystrobin.[\[13\]](#)[\[14\]](#)
- Incubation: Place the vials in a dark, temperature-controlled incubator. The exclusion of light is a self-validating control to ensure that only hydrolysis is being measured.
- Sampling: At designated time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours for pH 9; longer intervals for pH 7), remove triplicate vials for analysis.
- Analysis: Analyze the samples immediately using a validated analytical method, such as UPLC-MS/MS, to quantify the concentrations of both trifloxystrobin and its metabolite, **trifloxystrobin acid**.[\[15\]](#)[\[16\]](#)[\[17\]](#) This provides a mass balance, ensuring the observed loss of the parent compound corresponds to the formation of the degradate.
- Data Analysis: For each pH and temperature condition, plot the natural logarithm of the trifloxystrobin concentration versus time. If the plot yields a straight line, the reaction follows first-order kinetics. The degradation rate constant ( $k$ ) is the negative of the slope, and the half-life is calculated as  $DT_{50} = \ln(2)/k$ .

## Conclusion: A Pathway of Environmental and Regulatory Importance

The hydrolysis of trifloxystrobin to **trifloxystrobin acid** (CGA 321113) is a fundamental degradation process that dictates the fungicide's environmental behavior. This transformation is heavily dependent on pH, with alkaline conditions dramatically accelerating the breakdown of the parent compound. The resulting acid metabolite, while fungicidally inactive, possesses different environmental properties, including increased mobility, which necessitates its inclusion in residue definitions for regulatory purposes and risk assessments.[\[1\]](#)[\[18\]](#)[\[19\]](#) A thorough

understanding of this pathway, gained through methodologically sound and well-controlled studies as described herein, is indispensable for the responsible management and monitoring of this widely used agricultural chemical.

## References

- US EPA-Pesticides; Trifloxystrobin. (1999).
- Technical Support Center: Minimizing Trifloxystrobin-d3 Degrad
- Drinking Water Assessment for Tolerance Petition for New Uses of Trifloxystrobin. (2014).
- Banerjee, K., Ligon, A. P., & Spiteller, M. (2006). Environmental Fate of Trifloxystrobin in Soils of Different Geographical Origins and Photolytic Degradation in Water. *Journal of Agricultural and Food Chemistry*.
- Banerjee, K., Ligon, A. P., & Spiteller, M. (2006). Environmental Fate of Trifloxystrobin in Soils of Different Geographical Origins and Photolytic Degradation in Water.
- Banerjee, K., Ligon, A. P., & Spiteller, M. (2006).
- Public Release Summary - Evaluation of the new active TRIFLOXYSTROBIN in the product FLINT FUNGICIDE. (2000). Australian Pesticides and Veterinary Medicines Authority.
- Hydrolysis and Photodegradation of Trifloxystrobin in Aqueous Solution. (2025).
- Trifloxystrobin. Human Health and Ecological Risk Assessment. (2023).
- An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. (2020). *Frontiers in Microbiology*.
- Chen, X., et al. (2014). Simultaneous determination of trifloxystrobin and **trifloxystrobin acid** residue in rice and soil by a modified Quick, Easy, Cheap, Effective, Rugged, and Safe method using ultra high performance liquid chromatography with tandem mass spectrometry.
- Chen, X., et al. (2014). Simultaneous determination of trifloxystrobin and **trifloxystrobin acid** residue in rice and soil by a modified quick, easy, cheap, effective, rugged, and safe method using ultra high performance liquid chromatography with tandem mass spectrometry. PubMed.
- Trifloxystrobin. Human Health Risk Assessment for Proposed New Use on the Imported Coffee. (2011).
- Chen, J., et al. (2008). Determination of Trifloxystrobin and Its Metabolites in Hawaii Soils by ASE-LC-MS/MS. *Journal of Agricultural and Food Chemistry*.
- Field dissipation of trifloxystrobin and its metabolite **trifloxystrobin acid** in soil and apples. (2025).
- Trifloxystrobin.
- Determination of trifloxystrobin and its metabolite in coffee by liquid chromatography-mass spectrometry. (2019).

- Jiang, J., et al. (2021). Detoxification Esterase StrH Initiates Strobilurin Fungicide Degradation in *Hyphomicrobium* sp. Strain DY-1. *Applied and Environmental Microbiology*.
- Trifloxystrobin Metabolite CGA 321113 PESTANAL®, analytical standard. Sigma-Aldrich.
- Trifloxystrobin (Ref: CGA 279202). AERU, University of Hertfordshire.
- Peer review of the pesticide risk assessment of the active substance trifloxystrobin. (2018). *EFSA Journal*, PMC.
- Final Renewal report for the active substance trifloxystrobin. (2018). European Commission.
- TRIFLOXYSTROBIN (213).
- Trifloxystrobin: a very broad spectrum foliar fungicide. ChemicalBook.
- Ligon, A. P., & Spiteller, M. (2007). Spectral elucidation of the acid metabolites of the four geometric isomers of trifloxystrobin. *Analytical and Bioanalytical Chemistry*.
- Banerjee, K., & Ligon, A. P. (2005). Photoisomerization kinetics of trifloxystrobin. *PubMed*. [czBCMhVPhy44Mm7dUHAgV6](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. downloads.regulations.gov](https://downloads.regulations.gov) [[downloads.regulations.gov](https://downloads.regulations.gov)]
- [2. Trifloxystrobin: a very broad spectrum foliar fungicide\\_Chemicalbook](https://chemicalbook.com) [[chemicalbook.com](https://chemicalbook.com)]
- [3. Trifloxystrobin | C20H19F3N2O4 | CID 11664966 - PubChem](https://pubchem.ncbi.nlm.nih.gov) [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- [4. datapdf.com](https://datapdf.com) [[datapdf.com](https://datapdf.com)]
- [5. Environmental fate of trifloxystrobin in soils of different geographical origins and photolytic degradation in water - PubMed](https://pubmed.ncbi.nlm.nih.gov) [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- [6. www3.epa.gov](https://www3.epa.gov) [[www3.epa.gov](https://www3.epa.gov)]
- [7. Trifloxystrobin Metabolite CGA 321113 PESTANAL , analytical standard 252913-85-2](https://sigmaaldrich.com) [[sigmaaldrich.com](https://sigmaaldrich.com)]
- [8. apvma.gov.au](https://apvma.gov.au) [[apvma.gov.au](https://apvma.gov.au)]
- [9. ligon.de](https://ligon.de) [[ligon.de](https://ligon.de)]
- [10. downloads.regulations.gov](https://downloads.regulations.gov) [[downloads.regulations.gov](https://downloads.regulations.gov)]

- [11. researchgate.net \[researchgate.net\]](#)
- [12. fao.org \[fao.org\]](#)
- [13. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [14. Frontiers | An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective \[frontiersin.org\]](#)
- [15. researchgate.net \[researchgate.net\]](#)
- [16. Simultaneous determination of trifloxystrobin and trifloxystrobin acid residue in rice and soil by a modified quick, easy, cheap, effective, rugged, and safe method using ultra high performance liquid chromatography with tandem mass spectrometry - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [17. pubs.acs.org \[pubs.acs.org\]](#)
- [18. downloads.regulations.gov \[downloads.regulations.gov\]](#)
- [19. Peer review of the pesticide risk assessment of the active substance trifloxystrobin - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [To cite this document: BenchChem. \[Introduction: The Significance of Trifloxystrobin's Abiotic Transformation\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b3333937#hydrolysis-pathway-of-trifloxystrobin-to-trifloxystrobin-acid\]](#)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)